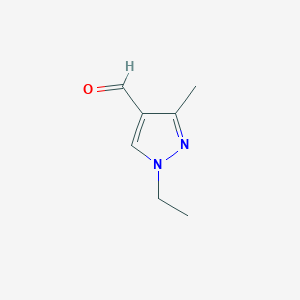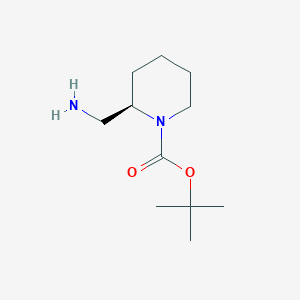
3-Acetamido-4-methyl-2-nitrobenzoesäure
Übersicht
Beschreibung
3-Acetamido-4-methyl-2-nitrobenzoic acid is a chemical compound with the CAS Number: 7356-52-7 and Linear Formula: C10H10N2O5 . It has a molecular weight of 238.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for 3-Acetamido-4-methyl-2-nitrobenzoic acid is 1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Acetamido-4-methyl-2-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 238.2 .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“3-Acetamido-4-methyl-2-nitrobenzoesäure” wird in der Proteomik-Forschung verwendet . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte für die Analyse und Identifizierung von Proteinen in einer Probe verwendet werden.
Chemische Synthese
Diese Verbindung kann in der chemischen Synthese verwendet werden . Sie könnte als Baustein für die Synthese anderer komplexer Moleküle dienen. Ihre spezifischen Eigenschaften könnten die Eigenschaften des Endprodukts beeinflussen.
Biochemische Forschung
Sie wird auch in der biochemischen Forschung verwendet . Biochemische Forschung befasst sich oft mit der Untersuchung der chemischen Reaktionen und Substanzen, die in lebenden Organismen vorkommen. Diese Verbindung könnte verwendet werden, um diese Reaktionen und Substanzen zu untersuchen.
Herstellung von 2-Nitro-4-Aminotoluol
“this compound” kann zur Herstellung von 2-Nitro-4-Aminotoluol durch saure Hydrolyse verwendet werden . Dies zeigt ihre potenzielle Verwendung bei der Produktion anderer Chemikalien.
Reaktionen an der Benzylposition
Aufgrund ihrer Struktur könnte diese Verbindung möglicherweise an der Benzylposition Reaktionen eingehen . Diese Reaktionen könnten freie Radikalbromierung und nukleophile Substitution umfassen .
Sicherheits- und Handhabungsforschung
Forschung zur Sicherheit und Handhabung dieser Verbindung ist ebenfalls wichtig . Das Verständnis ihrer Eigenschaften kann dazu beitragen, dass sie korrekt gehandhabt und gelagert wird und dass während ihrer Verwendung angemessene Sicherheitsvorkehrungen getroffen werden.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-acetamido-4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287897 | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7356-52-7 | |
| Record name | 7356-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)










